molecular formula C12H14N2O2 B13691017 Ethyl 4,6-Dimethylbenzimidazole-2-carboxylate

Ethyl 4,6-Dimethylbenzimidazole-2-carboxylate

Cat. No.: B13691017
M. Wt: 218.25 g/mol
InChI Key: YHZHIIJJBHPTEC-UHFFFAOYSA-N
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Description

Ethyl 4,6-Dimethylbenzimidazole-2-carboxylate is a chemical compound with the molecular formula C12H14N2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-Dimethylbenzimidazole-2-carboxylate typically involves the reaction of 4,6-dimethyl-1,2-phenylenediamine with ethyl chloroformate. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine. The product is then purified by recrystallization .

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of microdroplet synthesis has also been explored, where the reaction is accelerated by orders of magnitude compared to bulk synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-Dimethylbenzimidazole-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various benzimidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 4,6-Dimethylbenzimidazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4,6-Dimethylbenzimidazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound binds to enzymes and proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzimidazole-2-carboxylate
  • 4,6-Dimethylbenzimidazole
  • Benzimidazole-2-carboxylate

Uniqueness

Ethyl 4,6-Dimethylbenzimidazole-2-carboxylate is unique due to the presence of both ethyl ester and dimethyl groups on the benzimidazole ring. This structural feature enhances its biological activity and makes it a valuable compound for various applications .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 4,6-dimethyl-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-4-16-12(15)11-13-9-6-7(2)5-8(3)10(9)14-11/h5-6H,4H2,1-3H3,(H,13,14)

InChI Key

YHZHIIJJBHPTEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2N1)C)C

Origin of Product

United States

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